
(1-(4-Chlorophenyl)cyclopentyl)(4-(methylsulfonyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-Chlorophenyl)cyclopentyl)(4-(methylsulfonyl)piperidin-1-yl)methanone, also known as 4'-Chloro-α-PVP or 4-Cl-α-PVP, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. This chemical compound is a member of the pyrrolidine class of cathinones and is structurally similar to α-PVP, a well-known recreational drug. In
Mécanisme D'action
The exact mechanism of action of 4-Cl-α-PVP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other cathinones, such as α-PVP and MDPV.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Cl-α-PVP are similar to those of other cathinones. In animal studies, 4-Cl-α-PVP has been shown to produce locomotor stimulation, hyperthermia, and tachycardia. It has also been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain. These effects are consistent with the psychoactive effects reported by users of 4-Cl-α-PVP.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Cl-α-PVP in lab experiments is its potency. It has been shown to be more potent than other cathinones, such as α-PVP and MDPV. This makes it a useful tool for studying the effects of cathinones on the brain and behavior. However, one limitation of using 4-Cl-α-PVP in lab experiments is its potential for abuse. Researchers must take precautions to prevent the misuse of this chemical compound.
Orientations Futures
There are several future directions for research on 4-Cl-α-PVP. One direction is to investigate its potential as a treatment for cocaine addiction. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate system. Additionally, further research is needed to understand the long-term effects of 4-Cl-α-PVP use on the brain and behavior. Finally, research is needed to develop methods for detecting 4-Cl-α-PVP use in biological samples, such as urine and blood.
Méthodes De Synthèse
The synthesis of 4-Cl-α-PVP can be achieved through several methods, including the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of ammonium acetate, followed by the reaction of the resulting product with piperidine and methylsulfonyl chloride. Another method involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of sodium ethoxide, followed by the reaction of the resulting product with piperidine and methylsulfonyl chloride. These methods have been optimized to produce high yields of 4-Cl-α-PVP.
Applications De Recherche Scientifique
4-Cl-α-PVP has been the subject of several scientific studies in recent years. One study investigated the effects of 4-Cl-α-PVP on dopamine transporter (DAT) function in rat brain synaptosomes. The results showed that 4-Cl-α-PVP inhibited DAT function, suggesting that it has potential as a treatment for cocaine addiction. Another study investigated the pharmacological effects of 4-Cl-α-PVP on mice. The results showed that 4-Cl-α-PVP produced locomotor stimulation and conditioned place preference, indicating its potential as a drug of abuse.
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3S/c1-24(22,23)16-8-12-20(13-9-16)17(21)18(10-2-3-11-18)14-4-6-15(19)7-5-14/h4-7,16H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGJJYISOFGPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



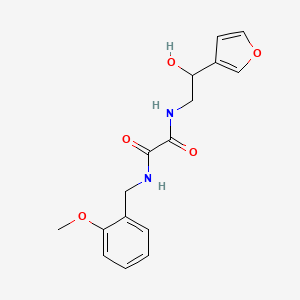
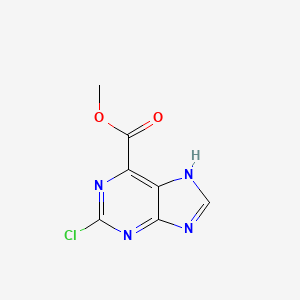
![(3-Fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2785330.png)
![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2785331.png)
![methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether](/img/structure/B2785332.png)
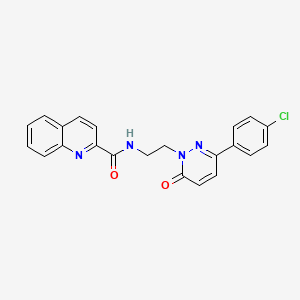

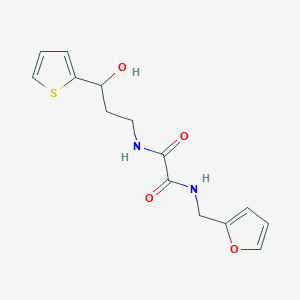
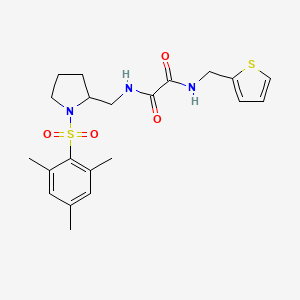
![5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2785341.png)
![3-ethyl-N-(4-fluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2785344.png)
![3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2785345.png)